molecular formula C19H23N5O5S B2969633 N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 888418-47-1

N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Cat. No. B2969633
CAS RN: 888418-47-1
M. Wt: 433.48
InChI Key: BOFOKBSBSFVNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C19H23N5O5S and its molecular weight is 433.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

  • Analgesic and Anti-inflammatory Agents : A study detailed the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnagenone and khellinone. These compounds exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating potential for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

  • Antimicrobial Analysis : Ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives demonstrated considerable antimicrobial activity, suggesting their utility in addressing bacterial and fungal infections. The compounds showed good ADMET profiles, indicating their potential as oral drug candidates (Tiwari et al., 2018).

  • Anticancer Activity : The synthesis and evaluation of (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide revealed promising bronchorelaxant effects and antihistaminic action, suggesting potential applications in cancer therapeutics through modulation of histamine receptors (Genç et al., 2013).

Chemical Synthesis and Characterization

  • Novel Synthetic Pathways : Research on the synthesis of aromatic polyimides from new diamines and various dianhydrides showcases the chemical versatility and potential applications of related compounds in materials science, indicating a broad scope of utility beyond pharmacological applications (Butt et al., 2005).

  • Molecular Docking and Theoretical Studies : Studies involving molecular docking and density functional theory (DFT) analyses of synthesized compounds provide insights into their potential binding interactions with biological targets, further supporting their research and development in drug discovery (Huang et al., 2020).

properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S/c1-28-12-6-4-11(5-7-12)17(26)22-15-16(20)23-19(24-18(15)27)30-10-14(25)21-9-13-3-2-8-29-13/h4-7,13H,2-3,8-10H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFOKBSBSFVNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3CCCO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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